molecular formula C9H8BrNO B13919285 (2-Bromo-3-pyridinyl)cyclopropylmethanone

(2-Bromo-3-pyridinyl)cyclopropylmethanone

Katalognummer: B13919285
Molekulargewicht: 226.07 g/mol
InChI-Schlüssel: XJHZROMEGJRYAL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2-Bromo-3-pyridinyl)cyclopropylmethanone is an organic compound that features a bromine atom attached to a pyridine ring, which is further connected to a cyclopropylmethanone group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (2-Bromo-3-pyridinyl)cyclopropylmethanone typically involves the bromination of a pyridine derivative followed by the introduction of a cyclopropylmethanone group. One common method involves the use of bromine or a brominating agent to introduce the bromine atom at the desired position on the pyridine ring. This is followed by a cyclopropanation reaction to attach the cyclopropylmethanone group.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination and cyclopropanation reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Analyse Chemischer Reaktionen

Types of Reactions: (2-Bromo-3-pyridinyl)cyclopropylmethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while substitution reactions can produce a variety of substituted pyridine derivatives.

Wissenschaftliche Forschungsanwendungen

(2-Bromo-3-pyridinyl)cyclopropylmethanone has several applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of biological pathways and enzyme interactions.

    Industry: Used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of (2-Bromo-3-pyridinyl)cyclopropylmethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the cyclopropylmethanone group can participate in various chemical interactions, influencing the compound’s biological activity. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

    (2-Bromo-3-fluoro-2-pyridinyl)cyclopropylmethanone: Similar structure with a fluorine atom instead of a hydrogen atom.

    (2-Bromo-4-methylpyridine): Similar pyridine derivative with a methyl group.

Uniqueness: (2-Bromo-3-pyridinyl)cyclopropylmethanone is unique due to the presence of both the bromine atom and the cyclopropylmethanone group, which confer distinct chemical and biological properties. This combination of functional groups makes it a valuable compound for various research applications.

Eigenschaften

Molekularformel

C9H8BrNO

Molekulargewicht

226.07 g/mol

IUPAC-Name

(2-bromopyridin-3-yl)-cyclopropylmethanone

InChI

InChI=1S/C9H8BrNO/c10-9-7(2-1-5-11-9)8(12)6-3-4-6/h1-2,5-6H,3-4H2

InChI-Schlüssel

XJHZROMEGJRYAL-UHFFFAOYSA-N

Kanonische SMILES

C1CC1C(=O)C2=C(N=CC=C2)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.